molecular formula C8H17ClN2O B1395267 N-Ethyl-3-piperidinecarboxamide hydrochloride CAS No. 112989-90-9

N-Ethyl-3-piperidinecarboxamide hydrochloride

Cat. No. B1395267
M. Wt: 192.68 g/mol
InChI Key: DHJDLUKPYJULQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The specific chemical reactions involving N-Ethyl-3-piperidinecarboxamide hydrochloride are not provided in the search results. It’s important to note that this compound is primarily used for research and not for medicinal or household use .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Ethyl-3-piperidinecarboxamide hydrochloride are not explicitly detailed in the search results. It is known to be a solid at room temperature .

Scientific Research Applications

Anti-Acetylcholinesterase Activity

N-Ethyl-3-piperidinecarboxamide hydrochloride derivatives exhibit significant anti-acetylcholinesterase (anti-AChE) activity. Substituting the benzamide with a bulky moiety in the para position increases this activity. The introduction of an alkyl or phenyl group at the nitrogen atom of benzamide dramatically enhances the activity. Compounds such as 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride show potent inhibition of acetylcholinesterase, making them candidates for antidementia agents (Sugimoto et al., 1990).

Cytotoxic and Anticancer Agents

Piperidine derivatives have been studied for their cytotoxicity toward murine P388 and L1210 cells as well as human tumors. Compounds like 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinol hydrochlorides show significant cytotoxicity, indicating their potential as novel classes of cytotoxic agents for cancer treatment (Dimmock et al., 1998).

Allosteric Modulation of the Cannabinoid CB1 Receptor

Certain novel compounds related to N-Ethyl-3-piperidinecarboxamide hydrochloride have been investigated for their allosteric modulation of the cannabinoid CB1 receptor. These compounds bind allosterically to the CB1 receptor, eliciting a conformational change that increases agonist affinity for the orthosteric binding site, suggesting potential applications in the modulation of cannabinoid receptor functions (Price et al., 2005).

Antimicrobial Activities

Derivatives of N-Ethyl-3-piperidinecarboxamide hydrochloride have been synthesized and screened for microbial activities against various pathogens. These compounds exhibit moderate antimicrobial activities against bacteria like E. coli and S. aureus, as well as the fungus C. albicans, showing their potential as antimicrobial agents (Ovonramwen et al., 2019).

GABA Uptake Inhibitors

Some piperidine-3-carboxylic acid hydrochlorides show potent inhibitory activities on gamma-aminobutyric acid (GABA) uptake. These compounds, particularly those with diarylmethylsulfinyl ethyl side chains, are effective GABA uptake inhibitors and could be significant in treating conditions related to GABAergic neurotransmission (Zhang et al., 2007).

Safety And Hazards

N-Ethyl-3-piperidinecarboxamide hydrochloride is intended for research use only and is not advised for medicinal or household use . For safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

N-ethylpiperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-2-10-8(11)7-4-3-5-9-6-7;/h7,9H,2-6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJDLUKPYJULQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-3-piperidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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